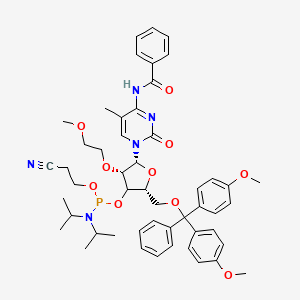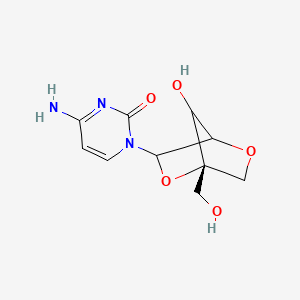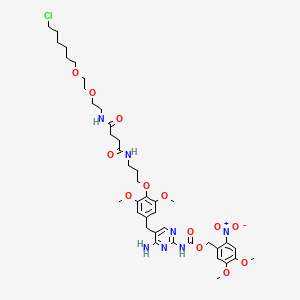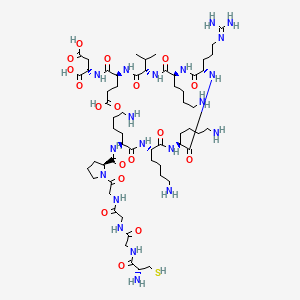
SV40 large T antigen NLS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The SV40 large T antigen nuclear localization signal is a short peptide sequence derived from the simian virus 40 large T antigen. This sequence is responsible for directing the large T antigen to the nucleus of the cell, where it can exert its functions. The nuclear localization signal sequence is composed of positively charged amino acids, specifically lysine and arginine, which facilitate its recognition and transport by nuclear import receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The SV40 large T antigen nuclear localization signal peptide can be synthesized using standard solid-phase peptide synthesis techniques. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods: In an industrial setting, the production of the SV40 large T antigen nuclear localization signal peptide can be scaled up using automated peptide synthesizers. These machines can handle large batches of peptides, ensuring consistency and high yield. The purification process is also scaled up using preparative high-performance liquid chromatography, followed by lyophilization to obtain the final product in a dry, stable form .
Chemical Reactions Analysis
Types of Reactions: The SV40 large T antigen nuclear localization signal peptide primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Fmoc-protected amino acids: Used in solid-phase peptide synthesis.
Coupling reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) for peptide bond formation.
Cleavage reagents: Such as trifluoroacetic acid for removing the peptide from the resin.
Major Products: The major product of these reactions is the SV40 large T antigen nuclear localization signal peptide itself, which can be further modified or tagged for various applications .
Scientific Research Applications
The SV40 large T antigen nuclear localization signal peptide has a wide range of applications in scientific research:
Molecular Biology: It is used to study nuclear import mechanisms and the role of nuclear localization signals in protein transport.
Cancer Research: The SV40 large T antigen, including its nuclear localization signal, is studied for its role in cellular transformation and tumorigenesis.
Protein Engineering: The peptide is used to design fusion proteins that require nuclear localization for their function.
Mechanism of Action
The SV40 large T antigen nuclear localization signal exerts its effects by interacting with nuclear import receptors, specifically importin α. The positively charged amino acids in the nuclear localization signal sequence bind to the importin α receptor, forming a complex that is transported through the nuclear pore complex into the nucleus. Once inside the nucleus, the large T antigen can interact with various nuclear components to regulate DNA replication and transcription .
Comparison with Similar Compounds
Nuclear Localization Signal of the Human Immunodeficiency Virus Tat Protein: This signal also facilitates nuclear import but has a different amino acid sequence and interacts with different nuclear import receptors.
Nuclear Localization Signal of the Yeast Transcription Factor GAL4: Another example of a nuclear localization signal with a unique sequence and function.
Uniqueness: The SV40 large T antigen nuclear localization signal is unique due to its specific sequence of positively charged amino acids, which provides high affinity for importin α. This high affinity ensures efficient nuclear import, making it a valuable tool for studying nuclear transport mechanisms and designing nuclear-targeted therapies .
Properties
Molecular Formula |
C58H104N20O18S |
|---|---|
Molecular Weight |
1401.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C58H104N20O18S/c1-32(2)47(56(94)75-39(19-20-45(82)83)53(91)76-40(57(95)96)27-46(84)85)77-54(92)37(16-6-10-24-62)72-52(90)38(17-11-25-66-58(64)65)73-50(88)35(14-4-8-22-60)70-49(87)34(13-3-7-21-59)71-51(89)36(15-5-9-23-61)74-55(93)41-18-12-26-78(41)44(81)30-68-42(79)28-67-43(80)29-69-48(86)33(63)31-97/h32-41,47,97H,3-31,59-63H2,1-2H3,(H,67,80)(H,68,79)(H,69,86)(H,70,87)(H,71,89)(H,72,90)(H,73,88)(H,74,93)(H,75,94)(H,76,91)(H,77,92)(H,82,83)(H,84,85)(H,95,96)(H4,64,65,66)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,47-/m0/s1 |
InChI Key |
BKONVPKKIKALJE-HQIXXVJESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


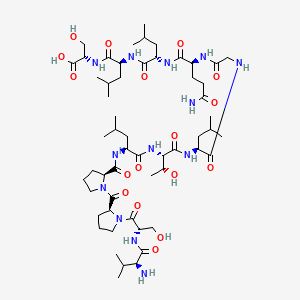
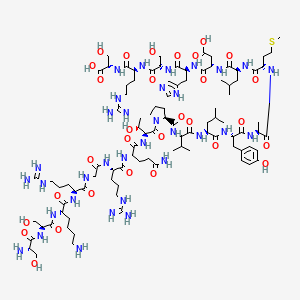
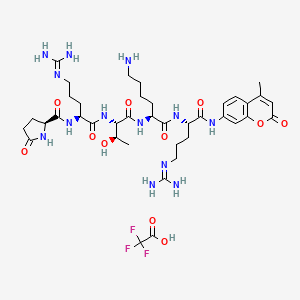
![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol](/img/structure/B10857574.png)
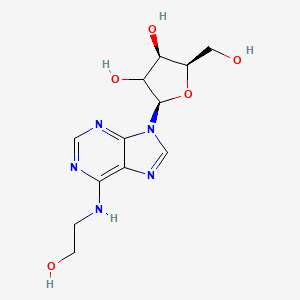
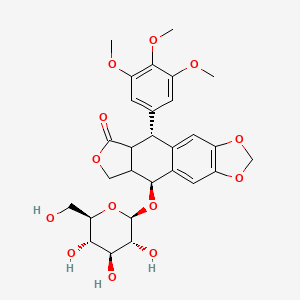
![[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-propyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10857594.png)
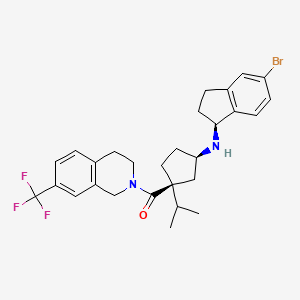
![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857623.png)

